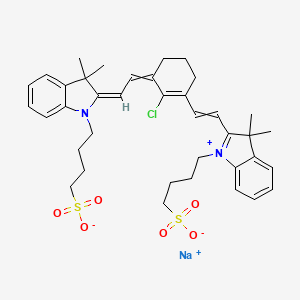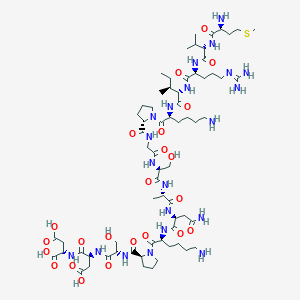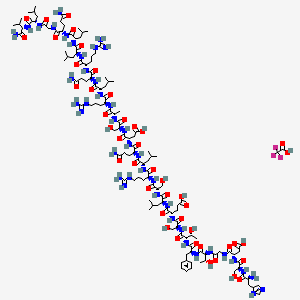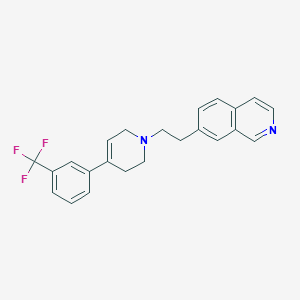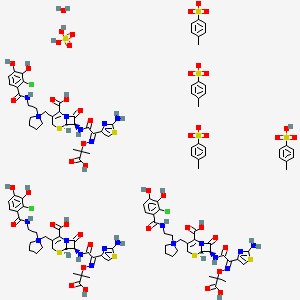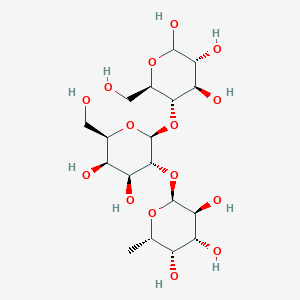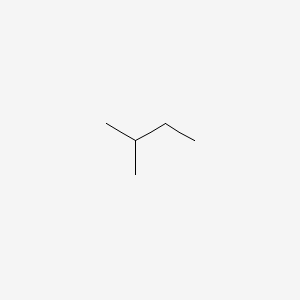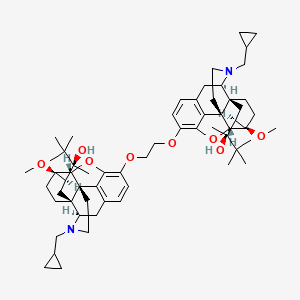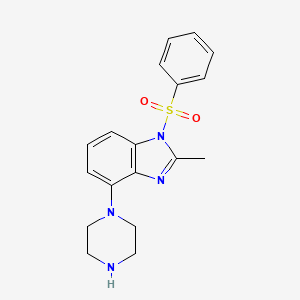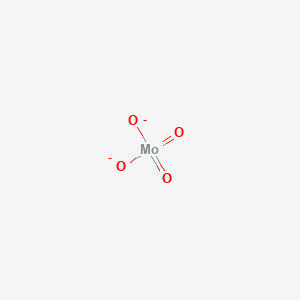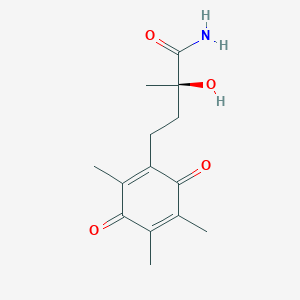
(R)-2-Hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles de l'EPI-589 impliquent la préparation du dérivé quinonique par une série de réactions chimiques. Les détails spécifiques des voies de synthèse et des méthodes de production industrielle sont propriétaires et ne sont pas divulgués publiquement. Il est connu que le composé est synthétisé dans des conditions de laboratoire contrôlées pour garantir sa pureté et son efficacité .
Analyse Des Réactions Chimiques
L'EPI-589 subit différents types de réactions chimiques, principalement des réactions redox. La forme réduite de l'EPI-589 présente des activités de piégeage des radicaux hydroxyles, tandis que la forme oxydée ne le fait pas. Dans les modèles cellulaires, l'EPI-589 protège les cellules contre le stress oxydatif induit par des réactifs tels que la buthionine sulfoximine et le citrate ferrique . Les principaux produits formés à partir de ces réactions comprennent les formes réduites et oxydées du composé, qui jouent un rôle crucial dans ses effets neuroprotecteurs .
Applications de la recherche scientifique
L'EPI-589 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé pour étudier les réactions redox et les mécanismes de stress oxydatif. En biologie et en médecine, l'EPI-589 est exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies neurodégénératives telles que la SLA et la maladie de Parkinson. Il a montré des résultats prometteurs dans les essais cliniques pour améliorer les biomarqueurs de la neuroinflammation et ralentir la progression de la maladie . De plus, la forte perméabilité de l'EPI-589 à la barrière hémato-encéphalique en fait un composé précieux pour l'étude des troubles du système nerveux central .
Mécanisme d'action
L'EPI-589 exerce ses effets en ciblant les enzymes oxydoréductases, qui sont responsables du transfert d'électrons entre les molécules. Ce processus est essentiel dans la régulation énergétique, l'inflammation et la mort cellulaire programmée. En améliorant les mécanismes de défense antioxydants et en réduisant le stress oxydatif, l'EPI-589 contribue à protéger les neurones des dommages et à soutenir le métabolisme énergétique cellulaire . La capacité du composé à pénétrer la barrière hémato-encéphalique améliore encore son potentiel thérapeutique pour les maladies neurodégénératives .
Applications De Recherche Scientifique
EPI-589 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study redox reactions and oxidative stress mechanisms. In biology and medicine, EPI-589 is being explored for its potential therapeutic effects in treating neurodegenerative diseases such as ALS and Parkinson’s disease. It has shown promise in clinical trials for improving biomarkers of neuroinflammation and slowing disease progression . Additionally, EPI-589’s high blood-brain barrier permeability makes it a valuable compound for studying central nervous system disorders .
Mécanisme D'action
EPI-589 exerts its effects by targeting oxidoreductase enzymes, which are responsible for transferring electrons between molecules. This process is critical in energy regulation, inflammation, and programmed cell death. By enhancing the antioxidant defense mechanisms and reducing oxidative stress, EPI-589 helps protect neurons from damage and supports cellular energy metabolism . The compound’s ability to penetrate the blood-brain barrier further enhances its therapeutic potential for neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
L'EPI-589 est unique en raison de sa forte puissance et de ses propriétés redox-actives par rapport à d'autres composés similaires. Parmi les composés similaires, citons le riluzole et l'edaravone, également utilisés dans le traitement de la SLA. L'EPI-589 a montré une efficacité supérieure dans les études précliniques et cliniques, en particulier dans sa capacité à améliorer les biomarqueurs de la neuroinflammation et à ralentir la progression de la maladie . Sa forte perméabilité à la barrière hémato-encéphalique et ses puissantes activités antioxydantes le distinguent des autres agents neuroprotecteurs .
Propriétés
Numéro CAS |
1147883-03-1 |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
InChI |
InChI=1S/C14H19NO4/c1-7-8(2)12(17)10(9(3)11(7)16)5-6-14(4,19)13(15)18/h19H,5-6H2,1-4H3,(H2,15,18)/t14-/m1/s1 |
Clé InChI |
BAANPNDZFYBQIB-CQSZACIVSA-N |
SMILES isomérique |
CC1=C(C(=O)C(=C(C1=O)C)CC[C@](C)(C(=O)N)O)C |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(C(=O)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



